2-Pentanone, 5,5-diethoxy-

Descripción general

Descripción

Molecular Structure Analysis

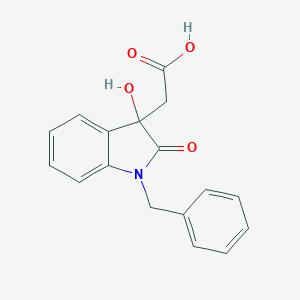

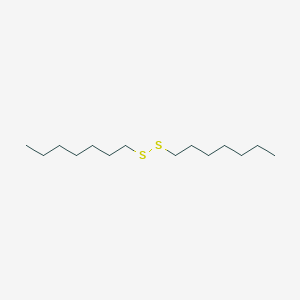

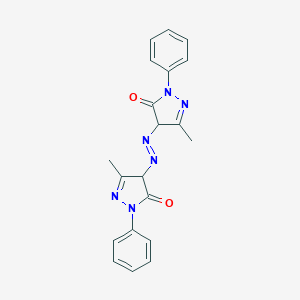

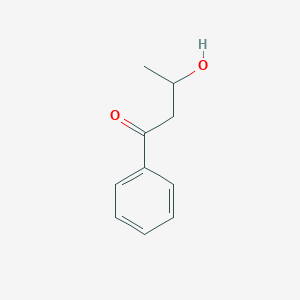

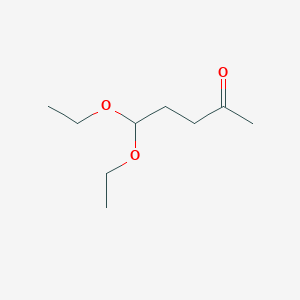

The molecular structure of “2-Pentanone, 5,5-diethoxy-” can be represented by the InChI string: InChI=1S/C9H18O3/c1-4-11-9(12-5-2)7-6-8(3)10/h9H,4-7H2,1-3H3 . The molecular weight of this compound is 174.2374 .Physical And Chemical Properties Analysis

The molecular weight of “2-Pentanone, 5,5-diethoxy-” is 174.24 g/mol . It has a topological polar surface area of 35.5 Ų . The compound has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 7 rotatable bonds .Aplicaciones Científicas De Investigación

Identification of Key Intermediates in Aroma Compound Generation : Cerny and Guntz-Dubini (2008) identified 5-Hydroxy-3-mercapto-2-pentanone as a key intermediate in the degradation of thiamine and the generation of aroma compounds in the Maillard reaction, crucial for flavor science (Cerny & Guntz-Dubini, 2008).

Study of Atmospheric Chemistry : Atkinson, Tuazon, and Aschmann (2000) researched the atmospheric reactions of 2-pentanone, examining its potential role in the formation of photochemical air pollution (Atkinson, Tuazon, & Aschmann, 2000).

Examination of Reaction Kinetics with OH Radicals : Aschmann, Arey, and Atkinson (2003) studied the kinetics and products of the gas-phase reaction of OH radicals with 5-Hydroxy-2-Pentanone, contributing to atmospheric chemistry research (Aschmann, Arey, & Atkinson, 2003).

Toxicological Studies on Soil Organisms : Sun et al. (2021) investigated the response of the antioxidant enzyme superoxide dismutase to 2-Pentanone in earthworms, providing insights into the ecological risks of 2-Pentanone (Sun et al., 2021).

Development of Radioligands for PET Scans : Matarrese et al. (1997) synthesized 5-Methoxy-1-[4-(trifluoromethyl)-phenyl]-1-pentanone-O-(2-aminoethyl)oxime as a potential radioligand for serotonin uptake sites, useful in positron emission tomography (PET) (Matarrese et al., 1997).

Exploring Chemical Reactions and Synthesis : Sobota, Nowak, and Kramarz (1984) discussed the reaction between diethylmagnesium and carbon monoxide, forming pentanone-3, among other products, contributing to the field of organic synthesis (Sobota, Nowak, & Kramarz, 1984).

Studying the Effects on Colon Cancer Cells : Pettersson et al. (2008) found that 2-pentanone can reduce prostaglandin production and COX-2 expression in colon cancer cells, showing potential for cancer chemoprevention (Pettersson et al., 2008).

Research on Chemical Bond Formation : Hibino, Koike, and Yoshimatsu (2002) studied the C-C bond formation using 2-ethoxy-3-(phenylseleno)prop-2-enal acetal, contributing to advancements in organic chemistry (Hibino, Koike, & Yoshimatsu, 2002).

Synthesis of Modified Carbohydrates : Valdersnes et al. (2012) explored the synthesis of 5-substituted derivatives of 1,1-diethoxy-5-hydroxypent-3-yn-2-one, relating to carbohydrate chemistry (Valdersnes et al., 2012).

Studying the Effects on Learning and Memory : Marchetti et al. (2000) investigated the effects of 5-HT4 receptor agonists and antagonists on learning and memory in rats, contributing to neuropharmacology (Marchetti et al., 2000).

Safety and Hazards

Propiedades

IUPAC Name |

5,5-diethoxypentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-4-11-9(12-5-2)7-6-8(3)10/h9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRQZMIVIOUPIFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCC(=O)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10336867 | |

| Record name | 2-Pentanone, 5,5-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pentanone, 5,5-diethoxy- | |

CAS RN |

14499-41-3 | |

| Record name | 2-Pentanone, 5,5-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.